molecular formula C18H12ClF5N4S B4819995 N-(5-chloro-2-methylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

N-(5-chloro-2-methylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4819995
M. Wt: 446.8 g/mol
InChI Key: UKMXSPMUFBCXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is also known as a pyrazole-based thiourea derivative and is synthesized using specific methods.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in the target organism. For example, in cancer cells, it has been shown to inhibit the activity of certain enzymes involved in cell division, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea can cause biochemical and physiological changes in the target organism. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, reduce viral replication in infected cells, and inhibit bacterial growth. However, the compound may also have toxic effects on non-target organisms, and further studies are needed to evaluate its safety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-chloro-2-methylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea in lab experiments is its potential to exhibit specific biological activity, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may affect the accuracy and reproducibility of the results.

Future Directions

There are several future directions for the research on N-(5-chloro-2-methylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea. One of the directions is to further investigate its potential as an anticancer drug and to develop more effective and less toxic derivatives. Another direction is to study its potential as a plant growth regulator and herbicide, particularly in the context of sustainable agriculture. Finally, there is a need to evaluate its safety and potential environmental impact, particularly in the case of its use as a water treatment agent.

Scientific Research Applications

The pyrazole-based thiourea derivative has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been found to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, it has shown potential as a plant growth regulator and herbicide. In environmental science, it has been tested for its ability to remove heavy metals from contaminated water.

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF5N4S/c1-8-2-3-9(19)6-11(8)25-18(29)26-12-4-5-28(27-12)7-10-13(20)15(22)17(24)16(23)14(10)21/h2-6H,7H2,1H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMXSPMUFBCXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF5N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.